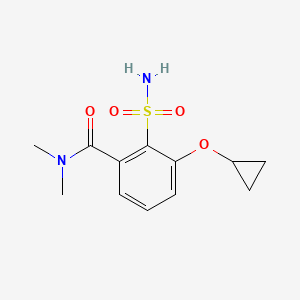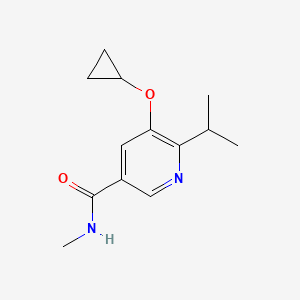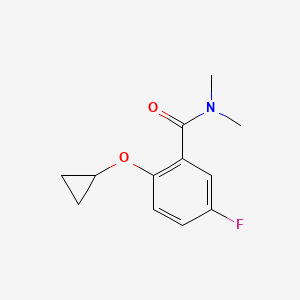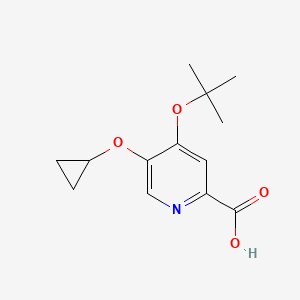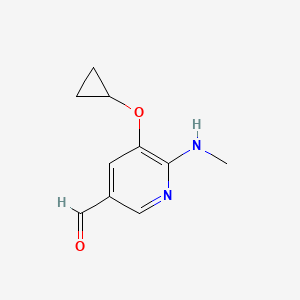
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid (pyridine-3-carboxylic acid). The presence of a cyclopropoxy group and a methylamino group on the nicotinaldehyde backbone makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-(methylamino)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropoxy-6-nitro-nicotinaldehyde with methylamine under specific reaction conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nicotinic acid derivatives makes it useful in studying nicotinic acid receptors and related biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting nicotinic acid receptors or other related pathways. Its unique structure may provide insights into the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. The presence of the cyclopropoxy and methylamino groups may enhance its binding affinity and selectivity for these receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-(methylamino)nicotinaldehyde can be compared with other similar compounds, such as:
5-Cyclopropoxy-2-(methylamino)nicotinaldehyde: This compound has a similar structure but with the methylamino group at the 2-position instead of the 6-position.
6-(methylamino)nicotinaldehyde: This compound lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-10-9(14-8-2-3-8)4-7(6-13)5-12-10/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
UROHMJYWPNZMGL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


